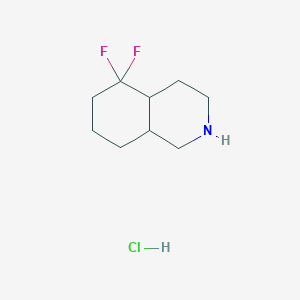

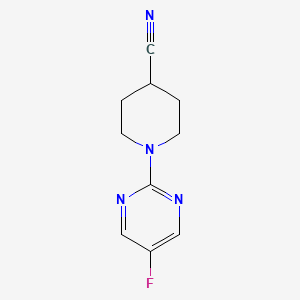

![molecular formula C6H6ClF3N2O B2992437 [5-氯-1-甲基-3-(三氟甲基)-1H-吡唑-4-基]甲醇 CAS No. 282523-11-9](/img/structure/B2992437.png)

[5-氯-1-甲基-3-(三氟甲基)-1H-吡唑-4-基]甲醇

描述

“[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 128455-63-0 and a molecular weight of 228.56 . Its linear formula is C6H4ClF3N2O2 .

Molecular Structure Analysis

The linear formula of this compound is C6H4ClF3N2O2 . This suggests that the compound contains six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.科学研究应用

超声促进合成

Jorge Trilleras 等人(2013 年)的一项研究重点介绍了超声在合成 1,3-二芳基-5-(1-苯基-3-甲基-5-氯吡唑-4-基)-4,5-二氢吡唑衍生物中的应用。该方法具有反应时间缩短、收率提高等优点,证明了该化合物在促进高效化学合成过程中的作用 (Trilleras、Polo、Quiroga、Cobo 和 Nogueras,2013 年)。

电荷转移化学

A. Adam 等人(2021 年)的工作探索了含氟吡唑啉-5-酮的电荷转移化学,包括 1-甲基-3-三氟甲基-2-吡唑啉-5-酮。该研究调查了与 π-受体的相互作用,揭示了该化合物在开发新材料和化学传感器中的潜在应用 (Adam、Altalhi、Saad、Refat 和 Hegab,2021 年)。

甲醇生产及应用

F. Dalena 等人(2018 年)概述了甲醇在化学工业中的作用,包括其由 CO2 和 H2 生产。这种合成方法提供了一种减少 CO2 排放的方法,甲醇作为更复杂化学品的基石。该综述还涉及甲醇在能源技术中的应用,突出了甲醇及其衍生物在可持续化学过程中的广泛用途 (Dalena、Senatore、Marino、Gordano、Basile 和 Basile,2018 年)。

基于甲醇的工业生物技术

J. Schrader 等人(2009 年)讨论了甲基营养细菌在生物工艺技术中的潜力,说明甲醇如何作为生产精细和散装化学品的替代碳源。这突出了甲醇及其衍生物在生物技术过程开发和通过环保方法生产化学品中的作用 (Schrader、Schilling、Holtmann、Sell、Filho、Marx 和 Vorholt,2009 年)。

安全和危害

作用机制

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYZKEABMLECRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

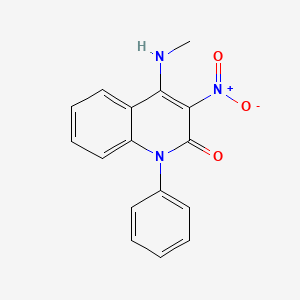

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

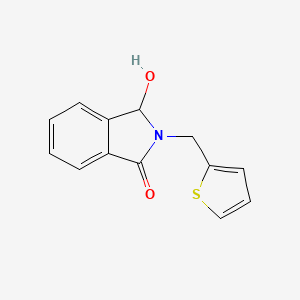

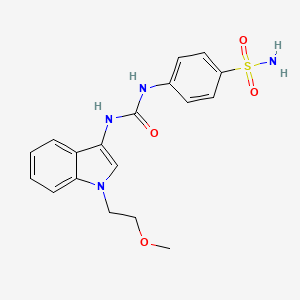

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

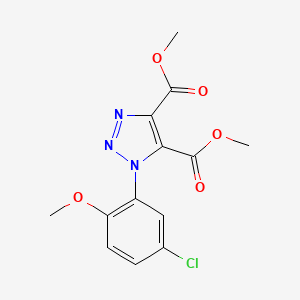

![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)

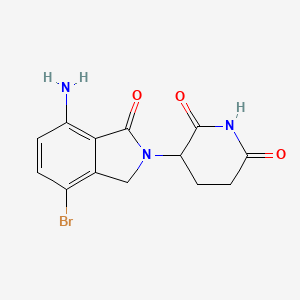

![8-bromo-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2992367.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)

![N-(4-METHYLPHENYL)-2-{1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]SULFANYL}ACETAMIDE](/img/structure/B2992376.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)